Methyl 2,6-dimethylhepta-2,6-dienoate
Description
Methyl 2,6-dimethylhepta-2,6-dienoate is a branched unsaturated ester featuring conjugated diene systems at positions 2 and 6 of a seven-carbon chain. Its molecular formula is C₁₀H₁₆O₂, with a molecular weight of 168.23 g/mol. The compound is characterized by two methyl substituents at positions 2 and 6, influencing steric and electronic properties. It serves as a versatile intermediate in organic synthesis, particularly in cycloadditions and catalytic annulations .
Properties
CAS No. |
59333-73-2 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
methyl 2,6-dimethylhepta-2,6-dienoate |
InChI |
InChI=1S/C10H16O2/c1-8(2)6-5-7-9(3)10(11)12-4/h7H,1,5-6H2,2-4H3 |
InChI Key |
JIAQYIRQZJGLCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC=C(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,6-dimethylhepta-2,6-dienoate can be synthesized through various methods. One common approach involves the esterification of 2,6-dimethylhepta-2,6-dienoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dimethylhepta-2,6-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2,6-dimethylhepta-2,6-dienoate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of methyl 2,6-dimethylhepta-2,6-dienoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The double bonds in the compound also allow for electrophilic addition reactions, contributing to its reactivity .
Comparison with Similar Compounds
Structural and Functional Differences
- Chain Length and Substituent Position: Methyl nerate (C₁₁H₁₈O₂) has an octa-2,6-dienoate backbone with methyl groups at C3 and C7, leading to increased hydrophobicity (XlogP = 3.40) compared to the hepta-2,6-dienoate analog . The acetoxymethyl modification in methyl 6-acetoxymethyl-hepta-2,6-dienoate enhances electrophilicity at C6, enabling participation in palladium-catalyzed allylation/Michael addition cascades .
- Reactivity in Catalytic Systems: this compound undergoes Pd-catalyzed annulations with active methylene compounds to form cyclohexane derivatives. In contrast, methyl 6-acetoxymethyl-hepta-2,6-dienoate achieves higher regioselectivity due to its electron-withdrawing acetoxy group . Microwave-assisted synthesis of (E)-5-phenyl-3-(pyrrolidin-1-yl)hepta-2,6-dienoate demonstrates that bulky substituents (e.g., phenyl) require optimized conditions (e.g., Zn(OTf)₂ catalyst) for >99% yield, unlike simpler analogs .
Biological and Physical Properties :
- 2,6-Dimethyl-2,4-heptadiene (C₉H₁₆), a hydrocarbon analog, lacks the ester moiety, resulting in lower polarity and distinct metabolic pathways in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
